molecular formula C19H13FO3 B2409605 4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one CAS No. 844652-23-9

4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one

Cat. No.: B2409605
CAS No.: 844652-23-9
M. Wt: 308.308
InChI Key: OABZMAICLUUOTD-UHFFFAOYSA-N
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Description

4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one is a complex organic compound that belongs to the class of benzofurans and chromenones This compound is characterized by the presence of a fluorine atom, a methyl group, and a benzofuran moiety attached to a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one typically involves multi-step organic reactionsThe chromenone structure is then synthesized and coupled with the benzofuran derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also incorporate purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride
  • 1-(5-methyl-benzofuran-2-yl)-ethanone

Uniqueness

4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FO3/c1-10-3-5-17-14(7-10)15(9-18(21)22-17)19-11(2)13-8-12(20)4-6-16(13)23-19/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABZMAICLUUOTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=C(O3)C=CC(=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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